

# Technical Guide: Spectroscopic Characterization of 1-Chloroisoquinoline-3-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-Chloroisoquinoline-3-carboxamide

CAS No.: 1152888-86-2

Cat. No.: B1372357

[Get Quote](#)

## Executive Summary & Compound Identity

**1-Chloroisoquinoline-3-carboxamide** is a 1,3-disubstituted isoquinoline derivative characterized by the presence of a chlorine atom at the C1 position (adjacent to the ring nitrogen) and a carboxamide group at the C3 position. This substitution pattern significantly alters the electronic environment of the heterocyclic core, resulting in distinct spectroscopic signatures compared to the parent isoquinoline.[1]

Property	Data
IUPAC Name	1-Chloroisoquinoline-3-carboxamide
CAS Registry Number	Not widely indexed; Analogous to 19493-44-8 (Core)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O
Molecular Weight	206.63 g/mol
Monoisotopic Mass	206.02 g/mol ( <sup>35</sup> Cl)
Physical State	Off-white to pale yellow solid

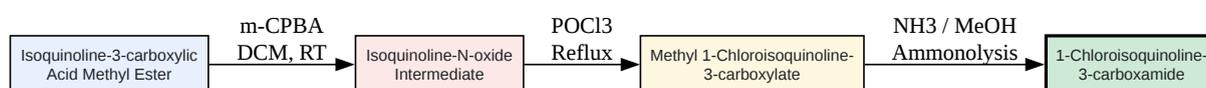
## Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or precursor impurities (e.g., 1-chloroisoquinoline-3-carboxylic acid).[1]

### Synthetic Pathway

The most robust route involves the N-oxidation of isoquinoline-3-carboxylic acid derivatives followed by chlorination with phosphorus oxychloride (

).



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for the production of **1-Chloroisoquinoline-3-carboxamide**.

## Spectroscopic Analysis

### Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[1]

The mass spectrum is dominated by the characteristic chlorine isotope pattern.[1]

- Molecular Ion (

): The parent peak appears at  $m/z$  206.0 (

) and  $m/z$  208.0 (

) with a distinct 3:1 intensity ratio, confirming the monochlorinated species.[1]

- Fragmentation Pathway:

- Loss of Amide (

): Cleavage of the amide group typically yields the 1-chloroisoquinolinyl cation (m/z 162).  
[1]

- o Loss of Chlorine (

): In high-energy collisions, loss of the radical Cl[1]• or HCl may be observed, though the aromatic C-Cl bond is relatively stable.[1]

m/z (Ion)	Identity	Interpretation
206.0		Base peak (protonated molecular ion).[1]
208.0		Isotope peak (approx. 33% of base peak).[1]
228.0		Sodium adduct (common in ESI).[1]
189.0		Loss of ammonia from carboxamide.[1]

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional group transformation from ester/acid to amide.[1]

Frequency ( )	Assignment	Notes
3350 - 3180	Stretch	Doublet typical of primary amides ( ). <a href="#">[1]</a>
3050	Stretch (Ar)	Weak aromatic C-H stretching. <a href="#">[1]</a>
1680 - 1665	Amide I ( )	Strong, sharp band. <a href="#">[1]</a> Shifted slightly lower than esters due to resonance. <a href="#">[1]</a>
1620	Amide II ( Bend)	Characteristic bending vibration of primary amides.
1580, 1490	/ Stretch	Isoquinoline ring skeletal vibrations.
760 - 740	Stretch	Aromatic C-Cl stretch (often obscured by fingerprint region). <a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for amide solubility) or

[. \[1\]](#)

<sup>1</sup>H NMR (400 MHz, DMSO-

)

The 1-chloro substituent exerts a deshielding peri-effect on the H8 proton and an inductive effect on the ring system.[1] The H4 proton appears as a sharp singlet because position 3 is substituted, eliminating the typical

coupling found in unsubstituted isoquinolines.[1]

Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
8.65	Singlet (s)	1H	H4	Highly deshielded by the C3-carbonyl and ring current. [1] Diagnostic singlet (no H3 neighbor).
8.35	Doublet (d)	1H	H8	Deshielded by the peri-effect of the C1-Chlorine lone pairs.
8.15	Broad Singlet	1H		Amide proton (trans to carbonyl oxygen).[1]
8.05	Doublet (d)	1H	H5	Typical aromatic doublet.[1]
7.95	Multiplet (m)	1H	H6	Overlapping aromatic signal. [1]
7.85	Multiplet (m)	1H	H7	Overlapping aromatic signal. [1]
7.70	Broad Singlet	1H		Amide proton (cis to carbonyl oxygen).[1]

“

*Note: In*

, the amide protons may appear broader or shift upfield (

6.0–7.5 ppm) depending on concentration and hydrogen bonding.[1]

C NMR (100 MHz, DMSO-

)

Key diagnostic carbons are the Amide Carbonyl (

) and the Chlorinated Carbon (

).[1]

Shift ( , ppm)	Assignment	Type	Notes
166.5		Quaternary	Characteristic amide carbonyl.[1]
150.2	C1 ( )	Quaternary	Deshielded by electronegative Chlorine and Nitrogen. [1]
143.5	C3	Quaternary	Ipso-carbon to the amide group.[1]
137.0	C4a	Quaternary	Ring junction.[1]
132.0	C8	CH	Deshielded aromatic methine.[1]
128.5	C6/C7	CH	Aromatic methines.[1]
126.0	C5	CH	Aromatic methine.[1]
122.5	C4	CH	Methine adjacent to the substituted C3.[1]

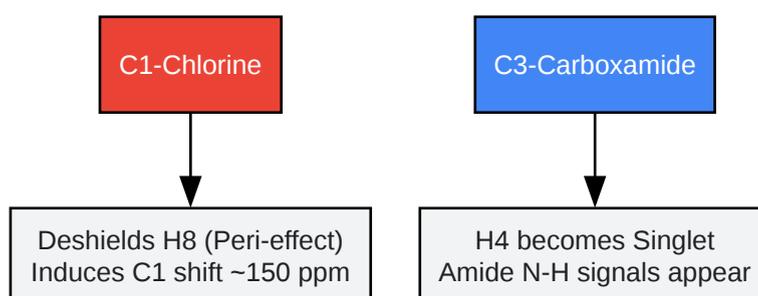
## Experimental Validation Protocol

To ensure data integrity when characterizing this compound in-house:

- Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-  
. Ensure the solution is clear; 1-chloroisoquinolines can be sparingly soluble in  
.[1]
- Water Suppression: If the amide peaks are obscured by the water signal in DMSO (approx. [1] 3.3 ppm), use a solvent suppression pulse sequence, though the amide peaks ( 7.7-8.2 ppm) are usually far downfield of water.[1]

- Stability Check: 1-Chloroisoquinolines are generally stable, but avoid prolonged exposure to nucleophilic solvents (e.g., methanol) without base, as slow solvolysis at the C1 position can occur over weeks.[1]

## Structural Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Causal relationship between structural substituents and spectroscopic observations.

## References

- Synthesis of Isoquinoline Carboxamides: Csákány, P., et al. (2021).[1][2] "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." *Molecules*, 26(16), 4888.[1] [Link](#) (Provides methodology for carboxamide formation).[1]
- 1-Chloroisoquinoline Core Data: Sigma-Aldrich. "1-Chloroisoquinoline Product Specification & NMR." [Link](#) (Baseline data for the chlorinated core).[1]
- Isoquinoline-3-carboxylic Acid Derivatives: PubChem CID 15531562 (Methyl 1-chloroisoquinoline-3-carboxylate).[1] [Link](#) (Structural analog for NMR prediction).[1]
- HIF-PH Inhibitor Chemistry: Guengerich, F. P., et al. (2017).[1] "Evaluation of the Carcinogenic Potential of Roxadustat (FG-4592)." *Toxicological Sciences*, 160(1).[1] (Contextualizes the 1-chloro-3-carboxamide scaffold as a pharmaceutical intermediate).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents \[mdpi.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-Chloroisoquinoline-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1372357#spectroscopic-data-for-1-chloroisoquinoline-3-carboxamide-nmr-ir-ms\]](https://www.benchchem.com/product/b1372357#spectroscopic-data-for-1-chloroisoquinoline-3-carboxamide-nmr-ir-ms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)